

Spectroscopic Profile of Naphthalene-2,7-dicarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: Naphthalene-2,7-dicarboxylic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **Naphthalene-2,7-dicarboxylic acid** (CAS No: 2089-89-6), a significant building block in the synthesis of high-performance polymers and metal-organic frameworks (MOFs).[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols, to support research and development activities.

Core Spectroscopic Data

The structural elucidation of **Naphthalene-2,7-dicarboxylic acid** is critically dependent on a combination of spectroscopic techniques. The following sections present a summary of the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of **Naphthalene-2,7-dicarboxylic acid**, providing detailed information about the hydrogen and carbon framework.

¹H NMR Data

The proton NMR spectrum of **Naphthalene-2,7-dicarboxylic acid** is characterized by distinct signals for the carboxylic acid and aromatic protons.



Chemical Shift (δ) ppm	Multiplicity	Assignment
13.24	Singlet	2H (COOH)
8.80	Singlet	2H (aromatic H-1, H-8)
8.12	Singlet	4H (aromatic H-3, H-4, H-5, H-6)
Data obtained in DMSO-d ₆ at 360 MHz.[2]		

¹³C NMR Data

Experimental ¹³C NMR data for **Naphthalene-2,7-dicarboxylic acid** is not readily available in the surveyed literature. However, expected chemical shift ranges for the different carbon atoms can be predicted based on the analysis of similar aromatic carboxylic acids.

Carbon Atom	Expected Chemical Shift (δ) ppm
Carboxylic Acid (C=O)	165 - 185
Aromatic (quaternary)	120 - 150
Aromatic (CH)	120 - 140

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in **Naphthalene-2,7-dicarboxylic acid**. The spectrum is dominated by absorptions characteristic of the carboxylic acid groups and the aromatic naphthalene core. While a specific spectrum for the 2,7-isomer is not available, the data for the closely related Naphthalene-2,6-dicarboxylic acid provides a valuable reference.



Wavenumber (cm⁻¹)	Vibration Type	Functional Group
3300-2500	O-H stretch (broad)	Carboxylic acid
~3050	C-H stretch (aromatic)	Aromatic ring
~1700	C=O stretch (strong)	Carboxylic acid
1600-1450	C=C stretch (aromatic)	Aromatic ring
1320-1210	C-O stretch	Carboxylic acid
950-910	O-H bend (out-of-plane)	Carboxylic acid
Expected absorption bands		
based on general IR		
correlation tables and		
comparison with spectra of		
similar compounds.		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Molecular Weight: 216.19 g/mol [3]

Exact Mass: 216.04225873 Da[3]

An experimental mass spectrum for **Naphthalene-2,7-dicarboxylic acid** is not available. However, the mass spectrum of the isomeric Naphthalene-2,6-dicarboxylic acid shows a prominent molecular ion peak and characteristic fragmentation patterns.[4] The expected fragmentation for the 2,7-isomer would likely involve the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).



m/z	Proposed Fragment
216	[M] ⁺ (Molecular ion)
199	[M - OH]+
171	[M - COOH]+
127	[C ₁₀ H ₇] ⁺
Fragmentation data is for the isomeric Naphthalene-2,6-dicarboxylic acid and is provided for reference.[5]	

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized protocols applicable to **Naphthalene-2,7-dicarboxylic** acid.

NMR Spectroscopy

A published synthesis of **Naphthalene-2,7-dicarboxylic acid** provides the following parameters for ¹H NMR analysis:

- Instrument: Bruker Avance III 360 SB NMR spectrometer[2]
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)[2]
- Sample Preparation: A sufficient amount of the compound is dissolved in the deuterated solvent to provide a clear solution. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a more concentrated solution (50-100 mg) is generally required. The solution should be filtered to remove any particulate matter before being transferred to a clean NMR tube.

FT-IR Spectroscopy

 Sample Preparation: Solid samples of Naphthalene-2,7-dicarboxylic acid are typically prepared for IR analysis using the KBr pellet method. A small amount of the finely ground



compound is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

• Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

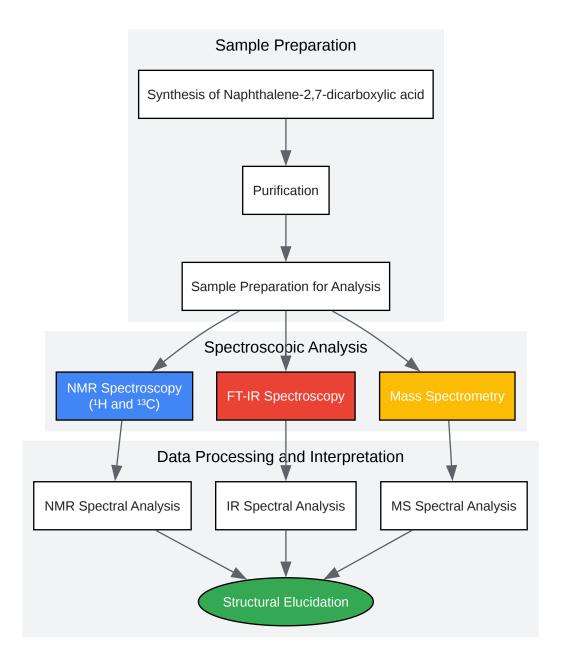
Mass Spectrometry

- Ionization Method: Electron Ionization (EI) is a common method for the analysis of aromatic compounds. Electrospray ionization (ESI) may also be used, particularly for LC-MS applications.
- Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion
 probe for solid samples or after separation by gas or liquid chromatography. The instrument
 analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Workflow Visualization

The general workflow for the spectroscopic characterization of **Naphthalene-2,7-dicarboxylic acid** is illustrated below.





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General workflow for the spectroscopic analysis of Naphthalene-2,7-dicarboxylic acid.

As **Naphthalene-2,7-dicarboxylic acid** is primarily utilized as a chemical intermediate, there is a lack of substantial research into its direct biological activity and associated signaling pathways. Studies on other naphthalene derivatives have suggested potential for inducing apoptosis in cancer cells through ROS-mediated pathways, but this has not been specifically demonstrated for the 2,7-dicarboxylic acid isomer. Further research is required to explore the pharmacological potential of this compound.



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